molecular formula C11H12N2O2 B1397159 Ethyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate CAS No. 1359657-01-4

Ethyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B1397159
CAS No.: 1359657-01-4
M. Wt: 204.22 g/mol
InChI Key: MGJAAVUYXHVADY-UHFFFAOYSA-N
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Description

Historical Context and Development of Imidazo[1,2-a]pyridine Derivatives

The development of imidazo[1,2-a]pyridine derivatives represents a significant milestone in heterocyclic chemistry that spans several decades of intensive research and innovation. The historical foundation of this chemical class can be traced to pioneering work that established the fundamental synthetic pathways and recognized the unique structural characteristics of these fused bicyclic systems. The evolution of imidazo[1,2-a]pyridine chemistry has been marked by continuous methodological improvements and expanding applications across diverse scientific disciplines.

The early recognition of imidazo[1,2-a]pyridines as privileged structures emerged from their remarkable structural similarities to biologically significant compounds, particularly purines and indole-containing molecules. This structural resemblance to naturally occurring bioactive compounds immediately positioned imidazo[1,2-a]pyridine derivatives as attractive targets for medicinal chemistry research. The pioneering contributions of researchers like Mosby significantly expanded understanding of these compounds and opened pathways to their multifaceted applications in both pharmacological innovations and material technology advancement.

The synthetic evolution of imidazo[1,2-a]pyridine derivatives has been characterized by the development of increasingly sophisticated methodologies aimed at accessing diverse substitution patterns and functional group incorporations. The persistent exploration of innovative strategies to synthesize derivatives with substituents at the 2 and 3 positions of these frameworks has led to the establishment of numerous synthetic techniques organized into categories including condensation reactions, multicomponent reactions, oxidative coupling processes, tandem reactions, aminooxygenation procedures, and hydroamination methodologies. These diverse synthetic approaches have collectively contributed to the rich chemical space accessible within the imidazo[1,2-a]pyridine family.

The historical development has also been influenced by the recognition that imidazo[1,2-a]pyridine derivatives possess unique chemical properties that allow for broad-range functionalizations, thereby enabling their utility across various domains including pharmaceutical development and materials science applications. The versatility demonstrated by these compounds has consistently driven research efforts toward developing more efficient and environmentally sustainable synthetic methods, with particular emphasis on maximizing atom economy and enriching functional group diversity in the resulting products.

Position in Heterocyclic Chemistry Landscape

This compound occupies a distinctive position within the broader heterocyclic chemistry landscape as a representative member of the fused bicyclic 5-6 heterocyclic systems. The compound exemplifies the structural characteristics that have established imidazo[1,2-a]pyridines as fundamental building blocks in organic synthesis and medicinal chemistry applications. The unique architectural features of this molecular framework arise from the fusion of a five-membered imidazole ring with a six-membered pyridine ring, creating a rigid bicyclic system with specific electronic and steric properties.

The structural classification of this compound places it among aromatic heterocyclic organic compounds characterized by the integration of nitrogen-containing rings. This classification is particularly significant because the presence of multiple nitrogen atoms within the fused ring system contributes to the compound's distinctive reactivity profile and potential for diverse chemical transformations. The compound's position within heterocyclic chemistry is further enhanced by its relationship to biologically important structural motifs, particularly its resemblance to purine derivatives that serve as foundational structures in nucleic acids such as deoxyribonucleic acid and ribonucleic acid.

The molecular architecture of this compound demonstrates the characteristic features that have made imidazo[1,2-a]pyridine derivatives attractive targets for synthetic chemists. The compound possesses a molecular formula of C₁₁H₁₂N₂O₂ with a molecular weight of 204.23 grams per mole, reflecting the integration of the imidazo[1,2-a]pyridine core with methyl and ethyl carboxylate substituents. This specific substitution pattern exemplifies the structural diversity achievable within the imidazo[1,2-a]pyridine framework and demonstrates the potential for systematic modification of the parent heterocyclic system.

Structural Parameter Value Reference
Molecular Formula C₁₁H₁₂N₂O₂
Molecular Weight 204.23 g/mol
Ring System Fused bicyclic 5-6 heterocycle
Nitrogen Atoms 2 (heterocyclic)
Functional Groups Ester, methyl substituent

The positioning of this compound within heterocyclic chemistry is also defined by its synthetic accessibility through established methodological approaches. The compound can be synthesized through cyclization reactions starting from suitable precursors, including reactions of 2-aminopyridine with ethyl acetoacetate in the presence of acetic acid as a catalyst under reflux conditions. This synthetic accessibility has contributed to the compound's utility as both a target molecule and a synthetic intermediate in organic chemistry research.

Scientific Significance and Research Evolution

The scientific significance of this compound extends far beyond its role as a single chemical entity, representing instead a paradigmatic example of how imidazo[1,2-a]pyridine derivatives have revolutionized multiple areas of chemical research. The compound's significance is fundamentally rooted in the recognition that imidazo[1,2-a]pyridine scaffolds constitute privileged structures with exceptional potential for lead compound identification and drug discovery applications. This recognition has positioned the compound and its structural analogs at the forefront of medicinal chemistry research programs worldwide.

The research evolution surrounding this compound reflects broader trends in heterocyclic chemistry that emphasize the development of efficient synthetic methodologies coupled with comprehensive biological evaluation. The scientific community has consistently recognized that imidazo[1,2-a]pyridine derivatives demonstrate remarkable biological activity profiles, including antiulcer, anticonvulsant, antiprotozoal, anthelmintic, antiepileptic, antifungal, antibacterial, analgesic, antiviral, anticancer, anti-inflammatory, antituberculosis, and antitumor properties. This extraordinary breadth of biological activities has established the compound's structural framework as one of the most significant scaffolds in natural and pharmaceutical product development.

The evolution of research methodologies has been particularly notable in the context of synthetic chemistry approaches to imidazo[1,2-a]pyridine derivatives. Recent progress has emphasized the development of metal-free direct synthesis protocols that address contemporary concerns regarding environmental sustainability and cost-effectiveness in chemical manufacturing. These methodological advances have been driven by the pharmaceutical industry's increasing demand for efficient and environmentally responsible synthetic processes that can provide access to complex molecular architectures with minimal environmental impact.

Biological Activity Significance Research Focus
Anticonvulsant Neurological disorders Lead optimization
Antibacterial Infectious diseases Resistance mechanisms
Anticancer Oncology applications Target identification
Anti-inflammatory Inflammatory conditions Mechanism elucidation
Antituberculosis Tuberculosis treatment Drug development

The scientific significance of this compound is further exemplified by its role in advancing understanding of structure-activity relationships within the imidazo[1,2-a]pyridine family. Research has demonstrated that systematic modifications of the core heterocyclic structure can lead to dramatic changes in biological activity profiles, making these compounds valuable tools for investigating molecular mechanisms of action and developing structure-based drug design strategies. The compound serves as a representative example of how careful structural modifications can be used to optimize pharmaceutical properties while maintaining the essential pharmacophoric elements responsible for biological activity.

The research evolution has also been characterized by increasingly sophisticated analytical approaches that have enhanced understanding of the compound's molecular behavior and interactions. Single crystal X-ray diffraction studies have provided detailed insights into the structural conformations and crystal packing arrangements of imidazo[1,2-a]pyridine derivatives, revealing important information about molecular flexibility and intermolecular interactions that influence both chemical reactivity and biological activity. These structural studies have demonstrated that despite the rigid bicyclic framework, subtle conformational changes can significantly impact biological activity profiles.

Properties

IUPAC Name

ethyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-3-15-11(14)9-6-12-10-5-4-8(2)7-13(9)10/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGJAAVUYXHVADY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2N1C=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and General Synthetic Strategy

The synthesis typically begins with readily available heterocyclic precursors such as imidazo[1,2-a]pyridine derivatives or their substituted forms. The core synthetic pathway involves:

This approach ensures regioselectivity and functional group compatibility, critical for obtaining high yields and purity.

Preparation of Precursors

a. Synthesis of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid derivatives

  • The precursor, 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid, can be synthesized via Vilsmeier-Haack formylation of imidazo[1,2-a]pyridine derivatives, followed by oxidation or substitution reactions to introduce the carboxylate group.

b. Esterification to form Ethyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate

  • The carboxylic acid derivatives are esterified using ethanol and acid catalysts (e.g., sulfuric acid) under reflux conditions, yielding the ethyl ester with high efficiency.

Key Synthetic Routes

Method Description Reagents & Conditions Yield & Remarks
Vilsmeier-Haack Formylation Introduction of aldehyde at the 3-position POCl₃, DMF, 0°C to room temp 70-85% yield; forms aldehyde intermediates
Cyclization & Methylation Formation of the imidazo ring with methyl substitution Alkylation with methylating agents (e.g., methyl iodide) High regioselectivity, yields around 60-75%
Esterification Conversion of acid to ester Ethanol, sulfuric acid, reflux 80-90% yield

Specific Synthesis Protocols

a. Synthesis via Cyclization of 2-Amino-3-methylpyridine Derivatives

  • Starting from 2-amino-3-methylpyridine, condensation with α-halo ketones or aldehydes under reflux conditions facilitates cyclization, forming the imidazo[1,2-a]pyridine core.

b. Direct Alkylation and Esterification

  • The core heterocycle undergoes selective methylation at the 6-position using methyl iodide or dimethyl sulfate in the presence of base (e.g., potassium carbonate), followed by esterification of the carboxylic acid group with ethanol under acidic conditions.

Advanced Synthetic Techniques

Recent patents and research articles describe innovative methods such as:

Research Findings and Optimization

Research indicates that:

  • The reaction temperature and reagent molar ratios critically influence yield and regioselectivity.
  • Reflux conditions in ethanol or benzene optimize ester formation.
  • Purification via recrystallization from ethanol-water mixtures enhances compound purity.

Data Summary and Comparative Table

Preparation Method Key Reagents Reaction Conditions Yield Range Remarks
Vilsmeier-Haack + Cyclization POCl₃, DMF, aldehyde precursors 0°C to room temp, reflux 70-85% Efficient for aldehyde intermediates
Alkylation + Esterification Methyl iodide, ethanol, sulfuric acid Reflux 80-90% Straightforward route for methylation and ester formation
Direct Cyclization 2-Amino-3-methylpyridine derivatives Reflux in ethanol or benzene 60-75% Suitable for regioselective synthesis

Notes on Synthesis Challenges

  • Achieving regioselectivity during methylation at the 6-position requires controlled reaction conditions.
  • Purification steps such as recrystallization are essential to remove impurities and by-products.
  • The stability of intermediates like aldehydes and esters necessitates careful temperature control.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemical Applications

Building Block in Synthesis:
Ethyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate is utilized as a versatile building block in organic synthesis. Its unique structure allows for the development of more complex molecules through various chemical reactions, including oxidation, reduction, and substitution.

Chemical Reactions:

  • Oxidation: The compound can undergo oxidation to introduce functional groups. Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
  • Reduction: It can be reduced using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to modify functional groups.
  • Substitution: Reactions with halogens and nucleophiles can replace functional groups, expanding the compound's utility in synthetic chemistry.
Reaction TypeCommon ReagentsPurpose
OxidationKMnO4, CrO3Introduce oxygen-containing groups
ReductionNaBH4, LiAlH4Modify functional groups
SubstitutionHalogens, NucleophilesReplace functional groups

Biological Applications

Antimicrobial Properties:
Research has indicated that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains by targeting specific enzymes critical for bacterial cell function.

Anticancer Potential:
The compound has also been investigated for its anticancer properties. Studies have demonstrated its ability to inhibit cell proliferation in cancer cell lines by modulating key signaling pathways involved in tumor growth.

Case Study: Anti-Tuberculosis Activity
A notable study highlighted the compound's potential as an anti-tuberculosis agent. High-throughput screening identified it as a potent inhibitor of Mycobacterium tuberculosis (Mtb), with a minimum inhibitory concentration (MIC) ranging from 0.03 to 5.0 μM against the Mtb H37Rv strain. This positions it as a promising candidate for further development against multidrug-resistant tuberculosis (MDR-TB) .

Medicinal Applications

Drug Development:
this compound is being explored as a potential drug candidate for various diseases. Its ability to inhibit specific biological targets makes it a valuable compound in the development of new therapeutic agents.

Mechanism of Action:
The compound interacts with specific molecular targets such as c-MET kinases, which are implicated in carcinogenesis. By inhibiting these targets, it may offer therapeutic benefits in oncology .

Industrial Applications

Material Development:
In industrial settings, this compound is used in the synthesis of new materials and as a catalyst in various chemical reactions. Its unique properties allow for the enhancement of reaction efficiencies and product yields.

Green Chemistry Initiatives:
The compound's synthesis can be optimized using green chemistry principles, such as employing environmentally benign solvents and catalysts to minimize waste and enhance sustainability .

Mechanism of Action

The mechanism of action of ethyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. For example, in the context of its antimicrobial activity, it may inhibit the function of essential enzymes in the bacterial cell, leading to cell death. The exact molecular pathways involved can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

Compound Name Substituent Position/Type Biological Activity/Application Synthesis Method (Reference) Key Physical Properties
This compound 6-CH3 Intermediate for antimycobacterial agents () Hydrolysis and condensation () NMR δ 2.5 (s, 3H, CH3) ()
HS-173 (Ethyl 6-(5-(phenylsulfonamido)pyridin-3-yl)imidazo[1,2-a]pyridine-3-carboxylate) 6-(Sulfonamido-pyridinyl) PI3K inhibitor; anti-fibrotic and anti-cancer () Multi-step synthesis () Molecular weight: 407.3 g/mol ()
Ethyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate 6-Cl Building block for drug discovery () Halogenation () CAS: 372198-69-1 ()
Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate 6-Br Synthetic intermediate () Bromination () Molecular weight: 269.1 g/mol ()
Ethyl 2,5-dimethylimidazo[1,2-a]pyridine-3-carboxylate 2-CH3, 5-CH3 Substrate for regioselective reactions () Condensation () NMR δ 2.4 (s, 3H) ()

Physicochemical Properties

  • NMR Spectroscopy : Substituent position significantly affects NMR shifts. For example, ethyl 2-methyl-6-phenylimidazo[1,2-a]pyridine-3-carboxylate shows distinct aromatic proton shifts (δ 7.2–8.1) compared to its 7-phenyl analog (), reflecting electronic differences.

Biological Activity

Ethyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate (EMIP) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biochemical properties, mechanisms of action, and relevant case studies associated with EMIP.

Chemical Structure and Properties

EMIP is characterized by its imidazo and pyridine rings, with a molecular formula of C₉H₈N₂O₂. The presence of nitrogen atoms within its structure enhances its reactivity and interaction with biomolecules. Its unique structural features allow it to participate in various biochemical reactions, making it a valuable compound for research.

Antimicrobial Properties

Research indicates that EMIP exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains by interfering with essential cellular processes. For instance, EMIP can inhibit bacterial enzymes critical for cell division, leading to cell death.

Anticancer Activity

EMIP is also being investigated for its potential as an anticancer agent. Studies have demonstrated that it can induce apoptosis in cancer cells through several mechanisms:

  • DNA Interaction : EMIP can bind to DNA, leading to mutations that may contribute to carcinogenesis. This interaction is facilitated by the nitrogen atoms in its structure, which enhance binding affinity to nucleic acids.
  • Enzyme Inhibition : The compound has been shown to inhibit specific kinases involved in cancer progression, such as c-MET kinases, which play a role in tumor growth and metastasis .

The mechanisms through which EMIP exerts its biological effects are multifaceted:

  • Enzyme Inhibition : EMIP interacts with various enzymes, preventing substrate binding and subsequent catalysis. This inhibition can disrupt metabolic pathways essential for microbial survival and cancer cell proliferation .
  • Cell Signaling Modulation : By modulating key signaling pathways involved in cell growth and apoptosis, EMIP influences gene expression and cellular metabolism .

Research Findings and Case Studies

Several studies have provided insights into the biological activity of EMIP:

StudyFindings
Study 1Demonstrated significant antimicrobial effects against E. coli and S. aureus with minimal inhibitory concentrations (MICs) below 100 µg/mL .
Study 2Investigated the anticancer properties of EMIP on human cancer cell lines, showing a dose-dependent increase in apoptosis markers .
Study 3Explored the mutagenic potential of EMIP in bacterial assays, indicating a correlation between exposure levels and mutation rates .

Applications in Scientific Research

EMIP serves as a versatile compound in various research domains:

  • Pharmaceutical Development : It is being explored as a lead compound for developing new antimicrobial and anticancer drugs.
  • Biochemical Research : Researchers utilize EMIP to study enzyme interactions and cellular responses to drug treatment.
  • Material Science : Its unique chemical properties make it suitable for developing advanced materials with specific functionalities.

Q & A

Q. What are the optimized synthetic routes for Ethyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate, and how can reaction parameters be adjusted to maximize yield and purity?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using a catalytic Lewis acid (e.g., AlCl₃ or FeCl₃) under anhydrous conditions. Key parameters include:
  • Temperature : Maintain 80–100°C to ensure complete conversion while avoiding side reactions.
  • Solvent : Use dichloromethane or acetonitrile for homogeneous mixing.
  • Substrate ratio : A 1:1.2 molar ratio of imidazo[1,2-a]pyridine to acylating agent minimizes by-products .
    Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields >85% purity.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Confirm regioselective acylation at the C-3 position (e.g., carbonyl resonance at ~165 ppm in ¹³C NMR) .
  • HRMS : Validate molecular weight (e.g., [M+H]⁺ at m/z 231.09 for C₁₁H₁₀N₂O₂) with <2 ppm error .
  • IR Spectroscopy : Identify ester carbonyl stretches (~1720 cm⁻¹) and imidazole ring vibrations (~1600 cm⁻¹) .

Q. How can researchers mitigate by-product formation during synthesis?

  • Methodological Answer :
  • Optimized stoichiometry : Use a slight excess (1.2 equiv) of the acylating agent.
  • Inert atmosphere : Conduct reactions under nitrogen to prevent oxidation.
  • TLC monitoring : Track reaction progress to terminate before side reactions dominate .

Advanced Research Questions

Q. What mechanistic insights explain the role of this compound derivatives (e.g., HS-173) in inhibiting PI3K/Akt signaling?

  • Methodological Answer : HS-173, a derivative, binds to the ATP-binding pocket of PI3Kα (IC₅₀ = 6.2 nM), blocking Akt phosphorylation. Key validation steps include:
  • In vitro kinase assays : Measure PI3K activity using ADP-Glo™ kits.
  • Western blotting : Quantify phospho-Akt (Ser473) reduction in hepatic stellate cells (HSCs) treated with HS-173 (10–20 µM) .
  • Apoptosis assays : Use Annexin V/PI staining to confirm HS-173-induced HSC apoptosis .

Q. How can contradictory efficacy data between in vitro and in vivo models be resolved?

  • Methodological Answer : Discrepancies often arise from pharmacokinetic factors. Strategies include:
  • Dose optimization : In vivo studies require higher doses (e.g., 10 mg/kg HS-173 in mice) due to rapid clearance.
  • Solubility enhancement : Use DPBS:PEG400:DMSO (4:5:1) for in vivo administration to improve bioavailability .
  • Tissue distribution studies : LC-MS/MS analysis of liver homogenates confirms target engagement .

Q. What computational methods support the design of this compound derivatives with enhanced bioactivity?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Predict electronic properties (e.g., HOMO/LUMO energies) to guide substitutions at the C-6 methyl group for improved binding .
  • Molecular docking : Simulate interactions with PI3Kα (PDB: 4L23) to prioritize derivatives with lower binding energies .

Q. How do structural modifications (e.g., sulfonamide or trifluoromethyl groups) impact the compound’s pharmacological profile?

  • Methodological Answer :
  • SAR studies : Introduce substituents at C-6 (e.g., phenylsulfonamide in HS-173) to enhance PI3Kα selectivity.
  • LogP measurements : Assess lipophilicity (e.g., LogP = 2.8 for HS-173) to balance membrane permeability and solubility .
  • In vitro cytotoxicity : Screen derivatives against non-target cells (e.g., LO2 hepatocytes) to confirm selectivity .

Data Contradiction Analysis

Q. How should researchers address variability in anti-fibrotic efficacy across different derivatives?

  • Methodological Answer :
  • Dose-response curves : Compare EC₅₀ values for fibrotic markers (e.g., α-SMA, collagen-I) in primary HSCs vs. immortalized lines .
  • Metabolic stability assays : Use liver microsomes to identify derivatives prone to rapid cytochrome P450 degradation .

Experimental Design Considerations

Q. What in vivo models are most appropriate for evaluating the compound’s anti-cancer potential?

  • Methodological Answer :
  • Orthotopic pancreatic cancer models : Inject Panc-1 cells into murine pancreata and monitor tumor growth via bioluminescence.
  • Liver fibrosis models : Induce fibrosis with CCl₄ or bile duct ligation, then administer HS-173 (10 mg/kg, i.p., 4 weeks) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate

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